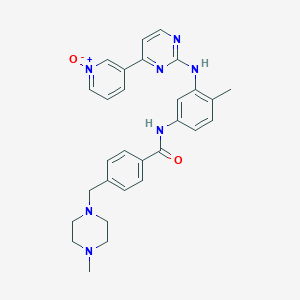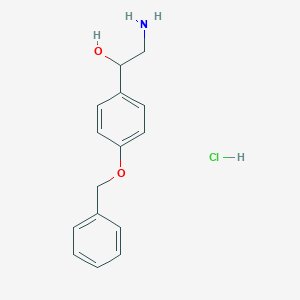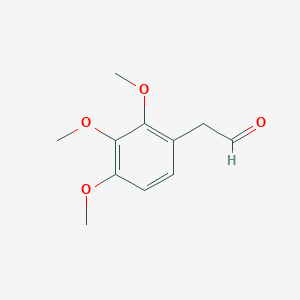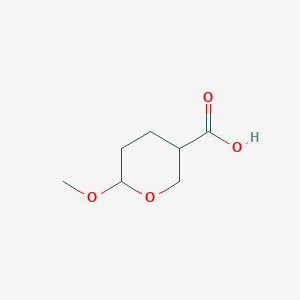
6-Methoxytetrahydropyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxytetrahydropyran-3-carboxylic acid (MTPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPCA is a cyclic amino acid that contains a tetrahydropyran ring with a methoxy group and a carboxylic acid functional group attached to it. In
科学的研究の応用
6-Methoxytetrahydropyran-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-Methoxytetrahydropyran-3-carboxylic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, 6-Methoxytetrahydropyran-3-carboxylic acid has been used as a building block for synthesizing peptidomimetics and other bioactive compounds. In materials science, 6-Methoxytetrahydropyran-3-carboxylic acid has been used as a monomer for synthesizing biodegradable polymers.
作用機序
The mechanism of action of 6-Methoxytetrahydropyran-3-carboxylic acid is not fully understood. However, it is believed that 6-Methoxytetrahydropyran-3-carboxylic acid exerts its biological effects through its ability to modulate various signaling pathways in cells. For example, 6-Methoxytetrahydropyran-3-carboxylic acid has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating inflammation and immune responses. 6-Methoxytetrahydropyran-3-carboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
6-Methoxytetrahydropyran-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-Methoxytetrahydropyran-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 6-Methoxytetrahydropyran-3-carboxylic acid has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that 6-Methoxytetrahydropyran-3-carboxylic acid can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis and neurodegenerative diseases.
実験室実験の利点と制限
6-Methoxytetrahydropyran-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also relatively inexpensive compared to other amino acids. However, 6-Methoxytetrahydropyran-3-carboxylic acid has some limitations for lab experiments. It is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, 6-Methoxytetrahydropyran-3-carboxylic acid has low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 6-Methoxytetrahydropyran-3-carboxylic acid. One area of interest is the development of 6-Methoxytetrahydropyran-3-carboxylic acid-based drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 6-Methoxytetrahydropyran-3-carboxylic acid as a building block for synthesizing peptidomimetics and other bioactive compounds. Additionally, the development of new methods for synthesizing 6-Methoxytetrahydropyran-3-carboxylic acid and its derivatives could open up new avenues for research. Finally, the investigation of the mechanism of action of 6-Methoxytetrahydropyran-3-carboxylic acid could provide insights into its biological effects and lead to the development of more effective therapies.
特性
CAS番号 |
110407-56-2 |
|---|---|
製品名 |
6-Methoxytetrahydropyran-3-carboxylic acid |
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
6-methoxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChIキー |
KSNJMWUSUYKVTL-UHFFFAOYSA-N |
SMILES |
COC1CCC(CO1)C(=O)O |
正規SMILES |
COC1CCC(CO1)C(=O)O |
同義語 |
2H-Pyran-3-carboxylicacid,tetrahydro-6-methoxy-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

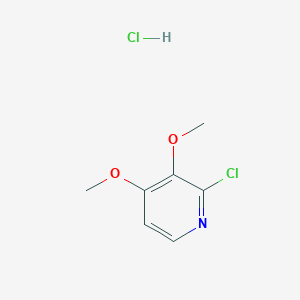
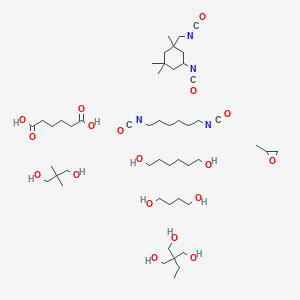


![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
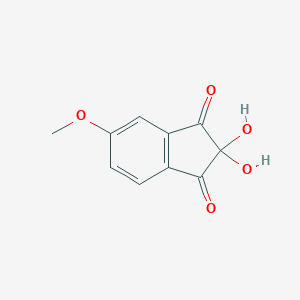
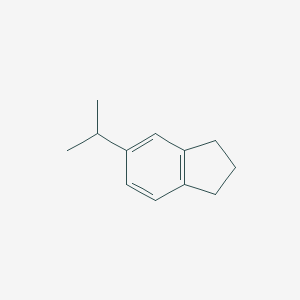
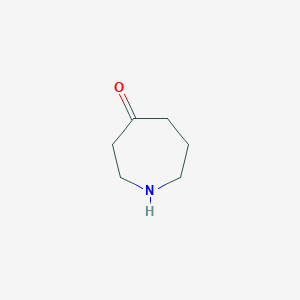

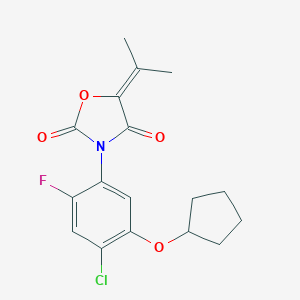
![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)
